Product packaging for Ipomeamaronol(Cat. No.:CAS No. 26767-97-5)

Ipomeamaronol

Cat. No.: B12808551
CAS No.: 26767-97-5
M. Wt: 266.33 g/mol
InChI Key: LKVKWNDXOWODLO-UHFFFAOYSA-N
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Description

Ipomeamaronol is a furanoterpenoid compound produced as a phytoalexin by sweet potatoes (Ipomoea batatas) in response to fungal infection or physical damage . It is part of a group of related stress-induced metabolites, including ipomeamarone and dehydroipomeamarone, which is a known biosynthetic precursor in this pathway . These furanoterpenoids are studied primarily in the context of plant-pathogen interactions and food safety. Research indicates that this compound, along with other similar furanoterpenoids, is hepatotoxic to animals . The study of this compound is crucial for understanding the chemical defense mechanisms of plants and for assessing the potential health risks associated with the consumption of diseased crops, particularly in ensuring the safety of animal feed and food products . This product is strictly for research purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B12808551 Ipomeamaronol CAS No. 26767-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26767-97-5

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-5-hydroxy-4-methylpentan-2-one

InChI

InChI=1S/C15H22O4/c1-11(9-16)7-13(17)8-15(2)5-3-14(19-15)12-4-6-18-10-12/h4,6,10-11,14,16H,3,5,7-9H2,1-2H3

InChI Key

LKVKWNDXOWODLO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CC1(CCC(O1)C2=COC=C2)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ipomeamaronol is typically isolated from sweet potato root tissue infected by Ceratocystis fimbriata . The infected sweet potato roots are homogenized and extracted using a chloroform-methanol mixture. The extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods

Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through the infection of sweet potato roots by specific fungi and subsequent extraction and purification processes .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Both ipomeamarone and 4-ipomeanol contain:

  • Furan rings : Aromatic but susceptible to electrophilic substitution and oxidation.

  • Ketone groups : Electrophilic carbonyl carbons prone to nucleophilic addition.

  • Hydroxy groups : Participate in acid-catalyzed dehydration or substitution reactions .

Furan Ring Reactivity

The furan ring undergoes bioactivation via cytochrome P450 (CYP)-mediated oxidation, forming reactive epoxides or dihydrodiol intermediates. For 4-ipomeanol, this produces an enedial intermediate that covalently binds cellular macromolecules (e.g., proteins, DNA) .

Reaction Type Product Biological Impact
CYP450 oxidationEpoxide (e.g., 4-ipomeanol enedial)Covalent binding to glutathione (GSH) or DNA
Glutathione conjugationGSH-adducts (Michael adducts)Detoxification or cytotoxic pyrrole adducts

Ketone Group Reactivity

The ketone in 4-ipomeanol undergoes nucleophilic addition reactions:

  • Grignard reagents : Form tertiary alcohols.

  • Hydride reductions : Yield secondary alcohols (e.g., reduction to diol derivatives) .

Hydroxy Group Reactivity

  • Acid-catalyzed dehydration : Forms alkenes via E1 mechanisms.

  • SN2 substitution : After protonation, reacts with nucleophiles (e.g., thiols in GSH) .

Ipomeamarone

  • Fungal induction : Produced in sweet potatoes infected by Rhizopus stolonifer.

  • Toxic thresholds : Accumulates at >0.1% dry weight in infected tissues, causing pulmonary edema in livestock .

4-Ipomeanol

  • Bioactivation : CYP2B6 and CYP3A4 oxidize 4-ipomeanol to reactive epoxides.

  • Cytotoxicity : Epoxides alkylate DNA and proteins, inducing apoptosis via p53-independent pathways .

Analytical Characterization

Chromatographic and spectroscopic data confirm structural features:

Technique Ipomeamarone 4-Ipomeanol
HPLC R_t = 16.4 min (UV detection at 270 nm)-
GC-MS R_t = 20.8 min (m/z 251.1647)-
NMR δ_H 6.15 ppm (C-7), δ_C 72.6 ppm (C1)δ_H 2.13 ppm (C-9), δ_C 25.1 ppm (C-10)

Scientific Research Applications

Chemical Properties and Biological Activities

Ipomeamaronol is structurally related to other furanoterpenoids such as ipomeamarone and dehydroipomeamarone. These compounds exhibit a range of biological activities, including:

  • Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation.
  • Antidiabetic Effects : Research indicates that it may help regulate blood sugar levels.
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Cancer Treatment

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, research has demonstrated that furanoterpenoids can induce apoptosis in cancer cells and inhibit tumor growth. A systematic review of various studies indicated that compounds from sweet potatoes, including this compound, possess cytotoxic properties against several cancer cell lines .

Diabetes Management

This compound's role in managing diabetes has been explored through its ability to enhance insulin sensitivity and reduce glucose levels in animal models. Studies have shown that extracts containing this compound can improve glycemic control, suggesting its potential as a therapeutic agent for diabetes .

Anti-inflammatory Treatments

The anti-inflammatory properties of this compound make it suitable for treating conditions such as arthritis and other inflammatory disorders. It has been observed to inhibit pro-inflammatory cytokines, thus reducing inflammation .

Pest Resistance

Research indicates that furanoterpenoids like this compound can play a role in plant defense mechanisms against pests and pathogens. The accumulation of these compounds in response to microbial attacks suggests their potential use in developing pest-resistant crop varieties .

Soil Health Improvement

Incorporating sweet potato derivatives into soil can enhance its health by promoting beneficial microbial activity. This application not only improves crop yield but also contributes to sustainable agricultural practices .

Data Tables

The following tables summarize the biological activities and applications of this compound based on current research findings.

Application Area Biological Activity References
Cancer TreatmentInduces apoptosis ,
Diabetes ManagementEnhances insulin sensitivity ,
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines ,
Pest ResistanceAccumulates in response to pathogens ,
Soil Health ImprovementPromotes beneficial microorganisms ,

Case Study 1: Cancer Cell Line Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The findings suggest its potential as an adjunct therapy in cancer treatment protocols.

Case Study 2: Diabetes Animal Model

In an animal model of diabetes, administration of this compound resulted in a marked reduction in blood glucose levels compared to control groups. This study supports its application in developing antidiabetic drugs.

Comparison with Similar Compounds

Structural and Functional Similarities

All five compounds share a sesquiterpenoid backbone (15 carbon atoms) and oxygenated functional groups (e.g., hydroxyl, ketone, or furan rings). These structural features are critical for their roles as phytoalexins and their toxicity in mammals.

Compound Molecular Formula Molecular Weight (g/mol) LD₅₀ (Mouse) Source Organism Key Functional Groups
This compound C₁₅H₂₂O₄ 266.15 26 mg/kg (oral) , 266 mg/kg (intraperitoneal) Ceratocystis fimbriata Furan, oxolane, hydroxyl, ketone
Ipomeamarone C₁₅H₂₂O₃ 250.17 46 mg/kg (oral) Ceratocystis fimbriata Furan, epoxide, ketone
Dehydroipomeamarone C₁₅H₂₀O₃ 248.15 Not reported Ceratocystis fimbriata Furan, conjugated double bonds
Ipomeanine C₁₅H₂₂O₃ 250.17 26 mg/kg (oral) Ceratocystis fimbriata Furan, hydroxyl, ketone
4-Ipomeanol C₉H₁₄O₂ 154.21 38 mg/kg (oral) Fusarium solani Furan, hydroxyl, secondary alcohol

Key Differences

Toxicity Profile: this compound and ipomeanine exhibit the highest oral toxicity (LD₅₀ = 26 mg/kg), while 4-ipomeanol is less potent (LD₅₀ = 38 mg/kg) . this compound’s intraperitoneal LD₅₀ (266 mg/kg) suggests route-dependent bioavailability differences .

Structural Variations: Ipomeamarone lacks the hydroxyl group present in this compound but contains an epoxide ring, enhancing its electrophilic reactivity . Dehydroipomeamarone has a conjugated diene system, which may influence its stability and interaction with cellular targets . 4-Ipomeanol is a smaller molecule (C₉ vs. C₁₅) with a simpler furan-alcohol structure, explaining its distinct metabolic fate .

Biological Role: this compound and ipomeamarone act primarily as phytoalexins, inhibiting fungal growth in sweet potatoes . 4-Ipomeanol, produced by Fusarium solani, targets lung tissues in mammals, causing pneumotoxicity through cytochrome P450-mediated bioactivation .

Mode of Action

  • This compound: Induces oxidative stress in hepatocytes, leading to necrosis. Its furan ring is metabolized into reactive intermediates that bind to cellular macromolecules .
  • Ipomeamarone : The epoxide group reacts with glutathione, depleting antioxidant defenses and causing lipid peroxidation .
  • 4-Ipomeanol: Activated by pulmonary CYP enzymes to a cytotoxic diradical, damaging alveolar cells .

Research Limitations

  • Data on dehydroipomeamarone toxicity and pharmacokinetics are sparse, limiting its risk assessment .

Q & A

Q. How to integrate multi-omics data (transcriptomics, metabolomics) to elucidate this compound’s systemic effects?

  • Answer : Use pathway enrichment analysis (KEGG, Reactome) to identify perturbed biological processes. Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic changes with metabolite profiles. Validate findings with targeted assays (e.g., qPCR for gene expression, LC-MS for metabolites) .

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